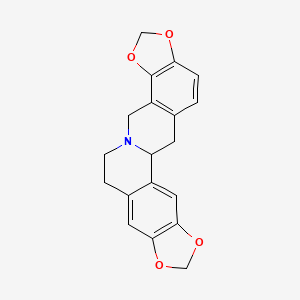

Tetrahydrocoptisine

概要

準備方法

合成経路と反応条件: テトラヒドロコプチシンは、イソキノリン誘導体を含む様々な化学反応によって合成できます。 一般的な方法としては、メタノール中で水素化ホウ素ナトリウムを用いてコプチシンを還元する方法があります . この反応は通常室温で行われ、テトラヒドロコプチシンが固体生成物として得られます。

工業生産方法: テトラヒドロコプチシンの工業生産では、コプティス・チネンシスなどの天然資源の根から抽出することがよくあります。 抽出工程には、溶媒抽出とクロマトグラフィー技術による精製が含まれます .

化学反応の分析

反応の種類: テトラヒドロコプチシンは、次のような様々な種類の化学反応を起こします。

酸化: 酸化されて様々な誘導体を生成することができます。

還元: 還元反応により、異なるテトラヒドロ誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

主な生成物: これらの反応で生成される主な生成物には、テトラヒドロコプチシンの様々な酸化および還元誘導体があり、これらは異なる薬理作用を持つ可能性があります .

4. 科学研究への応用

テトラヒドロコプチシンは、幅広い科学研究分野で応用されています。

化学: アルカロイドとその誘導体の研究における基準化合物として使用されています。

生物学: テトラヒドロコプチシンは、腫瘍壊死因子-αやインターロイキン-6などの炎症性サイトカインの産生を阻害することが示されています.

科学的研究の応用

Chemical Applications

1. Reference Compound in Alkaloid Studies

- Tetrahydrocoptisine serves as a reference compound in the study of alkaloids and their derivatives, aiding researchers in understanding the structural and functional properties of similar compounds.

2. Chemical Reactions

- The compound participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form multiple derivatives.

- Reduction: Yielding different tetrahydro derivatives.

- Substitution: Occurs at various positions on the isoquinoline ring.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Various oxidized derivatives |

| Reduction | Sodium borohydride | Tetrahydro derivatives |

| Substitution | Bromine, Nitric acid | Substituted isoquinoline derivatives |

Biological Applications

1. Anti-Inflammatory Effects

- This compound has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This mechanism is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway .

2. Protection Against Acute Lung Injury

- A notable study showed that this compound pretreatment significantly reduced mortality rates and lung inflammation in rats subjected to lipopolysaccharide (LPS)-induced acute lung injury. Key findings include:

| Study Parameter | Result |

|---|---|

| Mortality Rate | Significantly decreased |

| Lung Wet Weight to Dry Weight Ratio | Markedly reduced |

| TNF-α Levels | Inhibited |

| IL-6 Levels | Inhibited |

Medical Applications

1. Potential Therapeutic Uses

- Due to its anti-inflammatory properties, this compound has potential therapeutic applications in treating:

- Inflammatory diseases.

- Conditions related to acute lung injury.

2. Gastroprotective Activity

- The compound exhibits gastroprotective effects attributed to its ability to reduce nitric oxide production and modulate pro-inflammatory cytokines, thus preventing gastric mucosal damage .

Case Studies

1. Study on Acute Lung Injury

- Objective: To evaluate the protective effect of this compound on LPS-induced acute lung injury in rats.

- Findings: The study concluded that this compound effectively reduced inflammation and mortality associated with acute lung injury by modulating inflammatory pathways .

2. Study on Inflammatory Cytokines

作用機序

テトラヒドロコプチシンは、主に核因子-κB(NF-κB)シグナル伝達経路の阻害によってその効果を発揮します。 この阻害は、炎症性サイトカインと一酸化窒素の産生を抑制し、炎症を軽減します . さらに、細胞のストレスと炎症への応答に関与する、ERKやp38 MAPKなどのマイトジェン活性化プロテインキナーゼ(MAPK)経路に影響を与えます .

類似化合物:

コプチシン: 同様の抗炎症作用を持つ別のアルカロイドです。

ベルベリン: 抗菌作用と抗炎症作用で知られています。

パルマチン: 抗炎症作用や抗酸化作用など、同様の薬理作用を示します.

独自性: テトラヒドロコプチシンは、NF-κB経路の特異的な阻害と強力な抗炎症作用によってユニークです。 他の化合物とは異なり、動物モデルで急性肺損傷を軽減する上で有意な効果を示しています .

結論として、テトラヒドロコプチシンは、その多様な用途と強力な生物学的活性のために、大きな関心を集めている化合物です。その独自の作用機序と様々な科学研究分野における有効性により、貴重な研究対象となっています。

類似化合物との比較

Coptisine: Another alkaloid with similar anti-inflammatory properties.

Berberine: Known for its antimicrobial and anti-inflammatory effects.

Palmatine: Exhibits similar pharmacological activities, including anti-inflammatory and antioxidant effects.

Uniqueness: Tetrahydrocoptisine is unique due to its specific inhibition of the NF-κB pathway and its potent anti-inflammatory effects. Unlike some of its counterparts, it has shown significant efficacy in reducing acute lung injury in animal models .

生物活性

Tetrahydrocoptisine, an alkaloid derived from Corydalis species, particularly Corydalis tubers, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological effects, focusing on its anti-inflammatory, gastroprotective, and anti-parasitic properties, along with relevant research findings and case studies.

- Chemical Formula : C19H17NO4

- CAS Number : 7461-02-1

This compound exhibits its biological effects through various mechanisms:

-

Anti-inflammatory Activity :

- Inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Reduces nitric oxide (NO) production.

- Modulates the NF-κB signaling pathway, which is crucial in the inflammatory response.

-

Gastroprotective Effects :

- Protects against ethanol-induced gastric ulcers by preventing neutrophil accumulation and reducing inflammatory cytokine release.

- Inhibits myeloperoxidase (MPO) activity, which is associated with inflammation in gastric tissues.

-

Anti-parasitic Activity :

- Demonstrates nematocidal properties against Strongyloides species.

- Exhibits potential in treating parasitic infections.

1. Anti-inflammatory Effects

A study conducted by Zhang et al. (2014) demonstrated that this compound significantly inhibited LPS-induced TNF-α and IL-6 production in rat models. The compound also reduced lung wet-to-dry weight ratios, indicating decreased pulmonary edema during acute lung injury (ALI) scenarios.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2014) | LPS-induced ALI in rats | Reduced TNF-α and IL-6 levels; improved lung pathology |

| Liu et al. (2013) | Carrageenan-induced edema | Decreased paw and ear edema; inhibition of NF-κB activation |

2. Gastroprotective Activity

Research by Wang et al. (2020) highlighted the protective effect of this compound against ethanol-induced gastric ulcers in mice. The study reported a significant reduction in ulcer index and inflammatory cell infiltration.

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2020) | Ethanol-induced gastric ulcers in mice | Lowered ulcer index; reduced inflammatory response |

3. Anti-parasitic Activity

In vitro assays have shown that this compound possesses nematocidal activity, making it a candidate for further investigation in treating parasitic infections.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

特性

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。